

ER-27319: Application in Autoimmune Disease Models

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Compound of Interest

Compound Name: ER-27319

Cat. No.: B1623812

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Application Notes and Protocols for Researchers

Introduction

ER-27319 is an acridone-related compound that has been identified as a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells, including mast cells, B cells, macrophages, and neutrophils.[5] Its involvement in immunoreceptor tyrosine-based activation motif (ITAM) signaling makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[5] While **ER-27319** has been primarily characterized for its potent inhibitory effects on FcεRI-mediated mast cell activation in the context of allergic diseases, its mechanism of action suggests a broader potential in modulating autoimmune responses.[1][4]

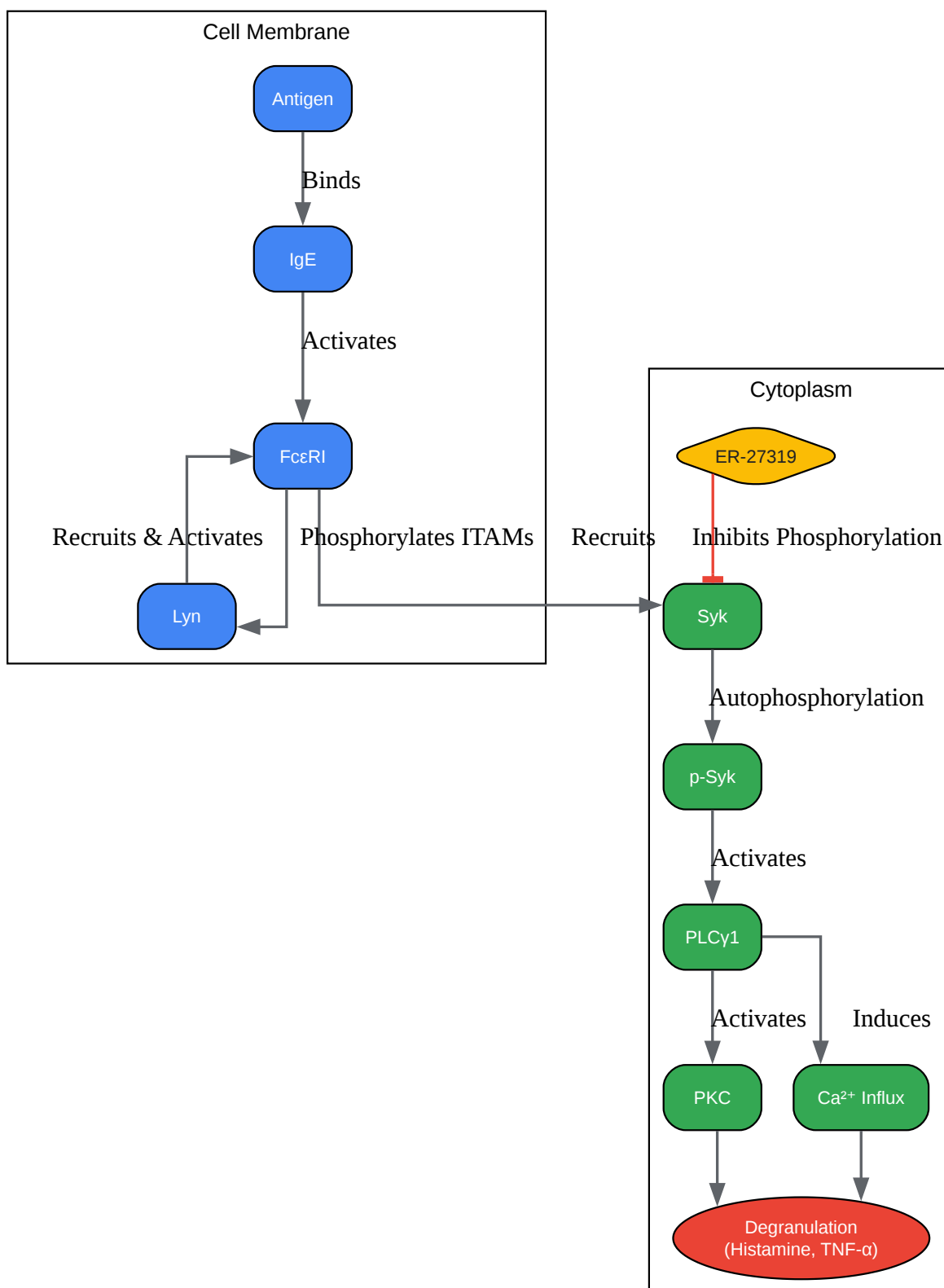
These application notes provide a comprehensive overview of the potential use of **ER-27319** in preclinical autoimmune disease models. The protocols detailed below are based on established models of rheumatoid arthritis, multiple sclerosis, and lupus, and are intended to serve as a guide for researchers investigating the therapeutic utility of **ER-27319**.

Mechanism of Action

ER-27319 selectively inhibits the activation of Syk by interfering with its phosphorylation following immunoreceptor engagement.[1][4] Specifically, it has been shown to inhibit Syk phosphorylation induced by the FcεRI γ subunit's ITAM in mast cells.[1][2] This targeted inhibition prevents the downstream signaling events that lead to the release of inflammatory

mediators.[1][4] The selectivity of **ER-27319** is highlighted by its lack of inhibition on Syk phosphorylation induced by the Ig β ITAM in B cells, suggesting a nuanced interaction with different ITAM-associated signaling complexes.[1][4]

Signaling Pathway of Syk Inhibition by **ER-27319** in Mast Cells



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Caption: **ER-27319** inhibits Syk phosphorylation downstream of FcεRI activation in mast cells.

Application in Autoimmune Disease Models

While direct studies of **ER-27319** in autoimmune models are limited in the public domain, the critical role of Syk in the pathogenesis of diseases like rheumatoid arthritis, multiple sclerosis, and lupus provides a strong rationale for its investigation. The following sections outline hypothetical applications and protocols for evaluating **ER-27319** in relevant preclinical models.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.^{[6][7][8]} Syk is known to be involved in the signaling pathways of immune cells that contribute to the pathology of RA.

Quantitative Data Summary (Hypothetical)

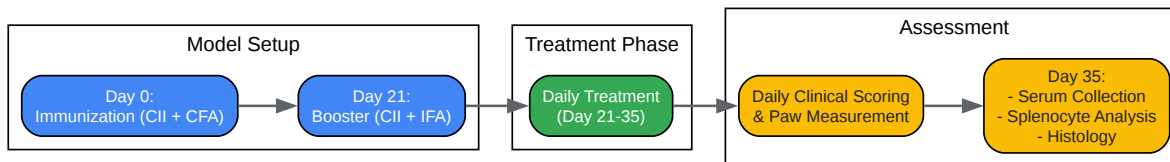
Parameter	Vehicle Control	ER-27319 (10 mg/kg)	ER-27319 (30 mg/kg)	Dexamethasone (1 mg/kg)
Mean Arthritis Score	8.5 ± 1.2	5.2 ± 0.9	3.1 ± 0.7	2.5 ± 0.5
Paw Thickness (mm)	4.2 ± 0.4	3.1 ± 0.3	2.5 ± 0.2	2.2 ± 0.2
Serum Anti-CII IgG (µg/mL)	150 ± 25	110 ± 20	85 ± 15	70 ± 12**
Splenic Th17 Cells (%)	1.5 ± 0.3	0.9 ± 0.2	0.6 ± 0.1	0.4 ± 0.1
Serum IL-17A (pg/mL)	85 ± 10	55 ± 8	35 ± 6	28 ± 5
p < 0.05, **p < 0.01 vs. Vehicle Control				

Experimental Protocol

- Animals: Male DBA/1 mice, 8-10 weeks old.

- Induction of Arthritis:
 - Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).
 - Day 21: Administer a booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA).
- Treatment:
 - Begin treatment on day 21, upon the first signs of arthritis.
 - Administer **ER-27319** (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) daily via oral gavage at doses of 10 and 30 mg/kg.
 - Include a vehicle control group and a positive control group (e.g., Dexamethasone at 1 mg/kg).
- Assessment:
 - Monitor mice daily for clinical signs of arthritis and score on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis).
 - Measure paw thickness every other day using a digital caliper.
 - At the end of the study (e.g., day 35), collect blood for measurement of serum anti-CII antibodies and cytokines (e.g., IL-17A, TNF-α) by ELISA.
 - Isolate splenocytes for flow cytometric analysis of T cell populations (e.g., Th1, Th17).
 - Collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

Experimental Workflow for CIA Model



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Caption: Workflow for evaluating **ER-27319** in a collagen-induced arthritis mouse model.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, an autoimmune disease of the central nervous system (CNS).^{[9][10][11][12]} The pathogenesis of EAE involves the activation of myelin-specific T cells that migrate to the CNS and mediate inflammation and demyelination.

Quantitative Data Summary (Hypothetical)

Parameter	Vehicle Control	ER-27319 (15 mg/kg)	ER-27319 (45 mg/kg)	Fingolimod (0.5 mg/kg)
Peak Clinical Score	3.8 ± 0.5	2.5 ± 0.4	1.6 ± 0.3	1.2 ± 0.2
Day of Onset	10.2 ± 1.1	12.5 ± 1.3	14.8 ± 1.5	16.2 ± 1.4
CNS Infiltrating CD4+ T cells (x10 ⁴)	8.5 ± 1.5	5.1 ± 0.9*	3.2 ± 0.7	2.5 ± 0.6
Splenic MOG-specific T cell Proliferation (SI)	12.4 ± 2.1	7.8 ± 1.5*	4.5 ± 1.1	3.1 ± 0.9
Serum IFN-γ (pg/mL)	120 ± 18	80 ± 12*	50 ± 9	42 ± 7**
*p < 0.05, **p < 0.01 vs. Vehicle Control				

Experimental Protocol

- Animals: Female C57BL/6 mice, 8-12 weeks old.
- Induction of EAE:
 - Day 0: Immunize mice subcutaneously with 200 µg of MOG_{35–55} peptide emulsified in CFA containing 4 mg/mL Mycobacterium tuberculosis.
 - Administer 200 ng of pertussis toxin intravenously on day 0 and day 2.
- Treatment:
 - Begin prophylactic treatment on the day of immunization or therapeutic treatment upon the onset of clinical signs.
 - Administer **ER-27319** daily via oral gavage at doses of 15 and 45 mg/kg.

- Include a vehicle control group and a positive control group (e.g., Fingolimod at 0.5 mg/kg).
- Assessment:
 - Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
 - At the peak of the disease, isolate mononuclear cells from the CNS (brain and spinal cord) for flow cytometric analysis of infiltrating immune cells.
 - Culture splenocytes with MOG_{35–55} peptide to assess antigen-specific T cell proliferation and cytokine production.
 - Perform histological analysis of spinal cord sections to evaluate inflammation and demyelination.

MRL/lpr Mouse Model of Lupus

MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), characterized by the production of autoantibodies, immune complex deposition, and glomerulonephritis.[\[13\]](#)

Quantitative Data Summary (Hypothetical)

Parameter	Vehicle Control	ER-27319 (20 mg/kg)	ER-27319 (60 mg/kg)	Cyclophosphamide (20 mg/kg)
Serum Anti-dsDNA IgG (U/mL)	1250 ± 200	850 ± 150	550 ± 120	400 ± 100
Proteinuria (mg/dL)	250 ± 50	150 ± 40	80 ± 30	60 ± 25
Spleen Weight (mg)	450 ± 60	320 ± 50	250 ± 40	220 ± 35
Glomerular IgG Deposition (IF Score)	3.5 ± 0.5	2.2 ± 0.4	1.3 ± 0.3	1.0 ± 0.2
Serum IL-6 (pg/mL)	95 ± 15	65 ± 12	40 ± 9	32 ± 7
p < 0.05, **p < 0.01 vs. Vehicle Control				

Experimental Protocol

- Animals: Female MRL/lpr mice.
- Treatment:
 - Begin treatment at 8 weeks of age, prior to significant disease development.
 - Administer **ER-27319** daily via oral gavage at doses of 20 and 60 mg/kg.
 - Include a vehicle control group and a positive control group (e.g., Cyclophosphamide at 20 mg/kg, administered weekly).
- Assessment:

- Monitor proteinuria weekly using urinalysis strips.
- Collect blood monthly to measure serum levels of anti-dsDNA antibodies by ELISA.
- At the end of the study (e.g., 20 weeks of age), euthanize mice and weigh spleens.
- Perform histological and immunofluorescence analysis of kidney sections to assess glomerulonephritis and immune complex deposition.
- Analyze serum for levels of pro-inflammatory cytokines such as IL-6 and IFN- α .^[14]

Conclusion

ER-27319, with its selective Syk inhibitory activity, represents a promising candidate for the therapeutic intervention in autoimmune diseases. The protocols provided herein offer a framework for the preclinical evaluation of **ER-27319** in established models of rheumatoid arthritis, multiple sclerosis, and lupus. Further investigation into the efficacy and mechanism of action of **ER-27319** in these models is warranted to fully elucidate its therapeutic potential for human autoimmune disorders.

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